molecular formula C7H9NO B570038 2-(Trideuteriomethoxy)aniline CAS No. 1398066-00-6

2-(Trideuteriomethoxy)aniline

Cat. No. B570038
CAS RN: 1398066-00-6
M. Wt: 126.173
InChI Key: VMPITZXILSNTON-FIBGUPNXSA-N
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Description

2-(Trideuteriomethoxy)aniline is an organic compound that is a derivative of aniline . It is also known as aminobenzene or phenylamine . It is a labeled 4-Methoxy-2-nitroaniline and is used in the preparation of isotopically substituted benzimidazoles as proton pump inhibitors .


Synthesis Analysis

The synthesis of anilines, including 2-(Trideuteriomethoxy)aniline, generally involves the nitration–reduction pathway . In this process, a hydrogen atom on a benzene ring is replaced by a primary amine group (NH2) . Another method involves a dual chelation-assisted RhCl3-catalyzed oxidative C–H/C–H cross-coupling reaction of aniline derivatives .


Molecular Structure Analysis

The molecular structure of 2-(Trideuteriomethoxy)aniline is similar to that of other aniline compounds . Anilines are benzene rings with a nitrogen atom attached . The amino group in anilines is pyramidal .


Chemical Reactions Analysis

Anilines, including 2-(Trideuteriomethoxy)aniline, are precursors of many high-value chemical products . They are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . Anilines are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities .


Physical And Chemical Properties Analysis

Anilines, including 2-(Trideuteriomethoxy)aniline, have a boiling point of about 184°C and a melting point of about -6°C . They are slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . Anilines tend to darken when exposed to air and light .

Scientific Research Applications

Antibacterial Nanocomposites

The poly(o-anisidine)/BaSO4 nanocomposites have been synthesized through oxidative polymerization, showing potential antibacterial properties. The interaction between poly(o-anisidine) and BaSO4 has been characterized using FTIR and UV-visible spectroscopy, indicating significant interactions and good absorption behavior .

Carcinogenic Degradation Study

o-Anisidine-d3 has been used in theoretical investigations to understand the degradation mechanism of o-Anisidine, a carcinogenic chemical, when attacked by an OH radical. Various computational methods like DFT and ab initio methods have been employed for this study .

Corrosion Protective Nanoparticles

The compound has been utilized in the synthesis of conducting poly(o-anisidine) nanofibers dispersed in epoxy-siloxane matrices. These nanocomposites, doped with tartaric acid and dodecyl benzenesulphonic acid, have shown promising physico-mechanical characterization and corrosion protective performance .

Safety and Hazards

Anilines are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are toxic if swallowed, fatal in contact with skin, cause skin irritation, serious eye damage, and may cause respiratory irritation . They may also cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions of 2-(Trideuteriomethoxy)aniline could involve its use in the synthesis of unsymmetrical 2,2′-diaminobiaryls, which are potent dual Mer/c-Met inhibitors for effective tumor treatment . This suggests that 2-(Trideuteriomethoxy)aniline holds promise in the field of cancer treatment .

Mechanism of Action

Target of Action

o-Anisidine-d3, also known as 2-(Trideuteriomethoxy)aniline, is a derivative of anisindione . Anisindione is a synthetic anticoagulant and an indanedione derivative . Its anticoagulant action is mediated through the inhibition of the vitamin K-mediated gamma-carboxylation of precursor proteins that are critical in forming the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, in the liver .

Mode of Action

The mode of action of o-Anisidine-d3 is likely similar to that of anisindione, given their structural similarity. Anisindione reduces the prothrombin activity of the blood by inhibiting the vitamin K–mediated gamma-carboxylation of precursor proteins . This prevents the formation of active procoagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S .

Biochemical Pathways

It’s known that o-anisidine is a dangerous pollutant from the production of dyes . It’s also known that the degradation of o-Anisidine is initiated by the attack of an OH radical .

Pharmacokinetics

It’s known that anisindione, a related compound, is a powerful drug with serious potential side effects . Anticoagulants like anisindione decrease the clotting ability of the blood and therefore help to prevent harmful clots from forming in the blood vessels .

Result of Action

It’s known that o-anisidine is a possible human carcinogen . It’s also used as a chemical intermediate in the synthesis of azo pigments and dyes .

Action Environment

It’s known that o-anisidine is a dangerous pollutant from the production of dyes . It’s also known that o-Anisidine is listed as RCRA hazardous waste, with the code K181 .

properties

IUPAC Name

2-(trideuteriomethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPITZXILSNTON-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trideuteriomethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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